molecular formula C12H17N5S B4256518 N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-2-(methylthio)-4-pyrimidinamine

N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-2-(methylthio)-4-pyrimidinamine

Katalognummer B4256518
Molekulargewicht: 263.36 g/mol
InChI-Schlüssel: JBONDGXDDIOYJU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-2-(methylthio)-4-pyrimidinamine, also known as MPT0G211, is a small molecule compound that has shown promising results in scientific research.

Wirkmechanismus

N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-2-(methylthio)-4-pyrimidinamine acts as a dual inhibitor of both tubulin and Hsp90 proteins. Tubulin is a protein that plays a critical role in cell division and is a target for many anticancer drugs. Hsp90 is a chaperone protein that helps other proteins fold correctly and is also involved in cancer cell survival. By inhibiting both proteins, N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-2-(methylthio)-4-pyrimidinamine disrupts cancer cell division and survival, leading to cell death.
Biochemical and Physiological Effects:
N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-2-(methylthio)-4-pyrimidinamine has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis, the process by which tumors form new blood vessels to supply nutrients and oxygen. Furthermore, N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-2-(methylthio)-4-pyrimidinamine has been shown to decrease the expression of proteins involved in cancer cell invasion and metastasis.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-2-(methylthio)-4-pyrimidinamine is its high potency and selectivity for cancer cells. This makes it a promising candidate for further development as an anticancer drug. However, one limitation is its potential toxicity to normal cells. Further studies are needed to determine the optimal dosage and administration route for N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-2-(methylthio)-4-pyrimidinamine.

Zukünftige Richtungen

There are several future directions for N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-2-(methylthio)-4-pyrimidinamine research. One direction is to investigate its potential as a combination therapy with other anticancer drugs. Another direction is to explore its effectiveness against other types of cancer. Additionally, further studies are needed to determine its pharmacokinetics and toxicity in animal models. Finally, research on the development of N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-2-(methylthio)-4-pyrimidinamine analogs with improved potency and selectivity is also warranted.
In conclusion, N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-2-(methylthio)-4-pyrimidinamine is a promising small molecule compound with potential anticancer properties. Its dual inhibition of tubulin and Hsp90 proteins makes it a unique candidate for further development as an anticancer drug. Further research is needed to fully understand its mechanism of action, optimize its dosage and administration, and explore its potential as a combination therapy with other anticancer drugs.

Wissenschaftliche Forschungsanwendungen

N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-2-(methylthio)-4-pyrimidinamine has been extensively studied for its potential anticancer properties. In vitro studies have shown that N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-2-(methylthio)-4-pyrimidinamine inhibits the growth of various cancer cell lines including lung cancer, breast cancer, colon cancer, and leukemia. In vivo studies using mouse models have also demonstrated its ability to suppress tumor growth and metastasis. Additionally, N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-2-(methylthio)-4-pyrimidinamine has been shown to enhance the effectiveness of chemotherapy drugs such as cisplatin and doxorubicin.

Eigenschaften

IUPAC Name

N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-2-methylsulfanylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5S/c1-8(10-7-17(3)16-9(10)2)14-11-5-6-13-12(15-11)18-4/h5-8H,1-4H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBONDGXDDIOYJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(C)NC2=NC(=NC=C2)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-2-(methylthio)-4-pyrimidinamine
Reactant of Route 2
Reactant of Route 2
N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-2-(methylthio)-4-pyrimidinamine
Reactant of Route 3
Reactant of Route 3
N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-2-(methylthio)-4-pyrimidinamine
Reactant of Route 4
Reactant of Route 4
N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-2-(methylthio)-4-pyrimidinamine
Reactant of Route 5
Reactant of Route 5
N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-2-(methylthio)-4-pyrimidinamine
Reactant of Route 6
Reactant of Route 6
N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-2-(methylthio)-4-pyrimidinamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.